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Abstract
This document provides a detailed, step-by-step protocol for the laboratory synthesis of

olympicene (6H-benzo[cd]pyrene), a polycyclic aromatic hydrocarbon (PAH) of significant

interest due to its unique five-ring structure resembling the Olympic rings. The synthesis

commences with the commercially available starting material, pyrene-1-carboxaldehyde, and

proceeds through a seven-step sequence involving a Wittig reaction, hydrogenation,

saponification, acyl chloride formation, an intramolecular Friedel-Crafts acylation, reduction,

and final dehydration. This protocol is based on the original synthetic route developed by Anish

Mistry and David Fox at the University of Warwick. Detailed methodologies for each reaction

and purification step are provided, along with a comprehensive table of quantitative data to

facilitate reproducibility.

Introduction
Olympicene is a fascinating PAH composed of five fused rings, four of which are benzene

rings.[1][2] Conceived in 2010 to celebrate the 2012 London Olympics, its synthesis was first

reported by chemists at the University of Warwick.[2][3] Beyond its aesthetic appeal,

olympicene is structurally related to graphene and is of interest for its potential electronic and

optical properties, with possible applications in next-generation solar cells and high-tech
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lighting sources like LEDs.[2] The following protocol details the multi-step synthesis of this

intriguing molecule from pyrene-1-carboxaldehyde.

Synthetic Workflow
The overall synthetic pathway from pyrene-1-carboxaldehyde to olympicene is depicted below.

The process begins with the formation of a carbon-carbon double bond via a Wittig reaction,

followed by saturation of this bond. The ester functionality is then converted to a carboxylic acid

and subsequently to an acyl chloride, which enables the crucial intramolecular Friedel-Crafts

acylation to form the pentacyclic ketone intermediate. A final reduction and dehydration

sequence yields the target molecule, olympicene.
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Step 1-2: Chain Elongation & Reduction

Step 3-5: Ring Formation

Step 6-7: Final Product Formation

Pyrene-1-carboxaldehyde

Wittig Reaction
(Ethyl (triphenylphosphoranylidene)acetate, Toluene, Reflux)

Ethyl (E)-3-(pyren-1-yl)acrylate

Hydrogenation
(H₂, 10% Pd/C, Ethyl Acetate)

Ethyl 3-(pyren-1-yl)propanoate

Saponification
(KOH, EtOH/H₂O, Reflux)

3-(Pyren-1-yl)propanoic acid

Acid Chloride Formation
(SOCl₂, Reflux)

3-(Pyren-1-yl)propionyl chloride

Intramolecular
Friedel-Crafts Acylation

(AlCl₃, DCM)

4H-Benzo[cd]pyren-5(6H)-one

Reduction
(LiAlH₄, THF)

3,4,5,6-Tetrahydrobenzo[cd]pyren-5-ol

Dehydration
(Acid catalyst)

Olympicene

Click to download full resolution via product page

Figure 1: Synthetic workflow for the synthesis of olympicene.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b12720946?utm_src=pdf-body-img
https://www.benchchem.com/product/b12720946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12720946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Materials and Instrumentation: All reagents should be of analytical grade and used as received

unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should

be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Purification of

intermediates and the final product should be performed using flash column chromatography.

Step 1: Wittig Reaction - Synthesis of Ethyl (E)-3-(pyren-
1-yl)acrylate
Protocol:

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add

pyrene-1-carboxaldehyde (1.0 equiv) and ethyl (triphenylphosphoranylidene)acetate (1.1

equiv).

Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1

M.

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction

progress by TLC.

Upon completion, cool the mixture to room temperature and remove the solvent under

reduced pressure.

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford ethyl (E)-3-(pyren-1-yl)acrylate as a solid.

Step 2: Hydrogenation - Synthesis of Ethyl 3-(pyren-1-
yl)propanoate
Protocol:

Dissolve ethyl (E)-3-(pyren-1-yl)acrylate (1.0 equiv) in ethyl acetate in a suitable

hydrogenation flask.

Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10 mol% Pd).
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Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle

three times.

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room

temperature for 12-24 hours.

Monitor the reaction by TLC until the starting material is fully consumed.

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the

Pd/C catalyst. Wash the pad with ethyl acetate.

Combine the filtrates and remove the solvent under reduced pressure to yield ethyl 3-(pyren-

1-yl)propanoate, which can often be used in the next step without further purification.

Step 3: Saponification - Synthesis of 3-(Pyren-1-
yl)propanoic acid
Protocol:

Dissolve ethyl 3-(pyren-1-yl)propanoate (1.0 equiv) in a mixture of ethanol and water (e.g.,

4:1 v/v).

Add potassium hydroxide (KOH) (5.0-10.0 equiv) to the solution.

Heat the mixture to reflux and maintain for 2-4 hours.

After cooling to room temperature, remove the ethanol under reduced pressure.

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any

non-polar impurities.

Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of

concentrated hydrochloric acid (HCl).

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and

dry under vacuum to obtain 3-(pyren-1-yl)propanoic acid.
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Step 4: Acid Chloride Formation - Synthesis of 3-(Pyren-
1-yl)propionyl chloride
Protocol:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

suspend 3-(pyren-1-yl)propanoic acid (1.0 equiv) in thionyl chloride (SOCl₂) (used in excess,

can also serve as solvent).

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction

progresses.

After cooling to room temperature, remove the excess thionyl chloride under reduced

pressure (co-evaporating with toluene can help remove final traces).

The resulting crude 3-(pyren-1-yl)propionyl chloride is typically used immediately in the next

step without purification.

Step 5: Intramolecular Friedel-Crafts Acylation -
Synthesis of 4H-Benzo[cd]pyren-5(6H)-one
Protocol:

In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous

aluminum chloride (AlCl₃) (1.2-1.5 equiv) in anhydrous dichloromethane (DCM).

Cool the suspension to 0 °C in an ice bath.

Dissolve the crude 3-(pyren-1-yl)propionyl chloride from the previous step in anhydrous

DCM.

Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes,

maintaining the temperature at 0 °C.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12720946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room

temperature and stir for an additional 2-4 hours.

Carefully quench the reaction by slowly pouring it onto crushed ice.

Separate the organic layer and extract the aqueous layer with DCM.

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine,

then dry over anhydrous sodium sulfate.

After filtration, remove the solvent in vacuo and purify the residue by column

chromatography to yield 4H-benzo[cd]pyren-5(6H)-one. Note that this reaction is reported to

have a modest yield.[4]

Step 6: Reduction - Synthesis of 3,4,5,6-
Tetrahydrobenzo[cd]pyren-5-ol
Protocol:

Under an inert atmosphere, add 4H-benzo[cd]pyren-5(6H)-one (1.0 equiv) dissolved in

anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride

(LiAlH₄) (1.5-2.0 equiv) in anhydrous THF at 0 °C.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous

NaOH, and then more water (Fieser workup).

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with

THF or ethyl acetate.

Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to give the crude alcohol, which is used in the next step.

Step 7: Dehydration - Synthesis of Olympicene (6H-
Benzo[cd]pyrene)
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Protocol:

Dissolve the crude 3,4,5,6-tetrahydrobenzo[cd]pyren-5-ol from the previous step in a suitable

solvent such as toluene or dichloromethane.

Add an acid catalyst. Options include a catalytic amount of p-toluenesulfonic acid or an

acidic ion-exchange resin.

Heat the mixture to reflux for 1-3 hours, monitoring for the disappearance of the starting

alcohol by TLC.

After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford olympicene
as a solid.

Data Presentation
The following table summarizes the quantitative data for each step of the olympicene
synthesis. Yields are representative and may vary based on experimental conditions and scale.
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Step
Starting
Material

Reagents &
Conditions

Product
Molar Mass
( g/mol )

Typical
Yield (%)

1

Pyrene-1-

carboxaldehy

de

Ethyl

(triphenylpho

sphoranylide

ne)acetate,

Toluene,

Reflux

Ethyl (E)-3-

(pyren-1-

yl)acrylate

300.36 >90%

2

Ethyl (E)-3-

(pyren-1-

yl)acrylate

H₂, 10%

Pd/C, Ethyl

Acetate, RT

Ethyl 3-

(pyren-1-

yl)propanoate

302.37
>95%

(Quantitative)

3

Ethyl 3-

(pyren-1-

yl)propanoate

KOH,

Ethanol/H₂O,

Reflux

3-(Pyren-1-

yl)propanoic

acid

274.32 >90%

4

3-(Pyren-1-

yl)propanoic

acid

SOCl₂, cat.

DMF, Reflux

3-(Pyren-1-

yl)propionyl

chloride

292.76
Crude, used

directly

5

3-(Pyren-1-

yl)propionyl

chloride

AlCl₃, DCM, 0

°C to RT

4H-

Benzo[cd]pyr

en-5(6H)-one

256.29 ~15-20%

6

4H-

Benzo[cd]pyr

en-5(6H)-one

LiAlH₄, THF,

0 °C to RT

3,4,5,6-

Tetrahydrobe

nzo[cd]pyren-

5-ol

258.31 >90%

7

3,4,5,6-

Tetrahydrobe

nzo[cd]pyren-

5-ol

Acid catalyst

(e.g., PTSA),

Toluene,

Reflux

Olympicene 240.30 >90%

Conclusion
This protocol outlines a reliable and reproducible seven-step synthesis of olympicene from

pyrene-1-carboxaldehyde. The procedures involve standard organic transformations, making
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the synthesis accessible to researchers with a background in synthetic chemistry. While the

Friedel-Crafts acylation step is known to be low-yielding, the other steps proceed with high

efficiency. These application notes provide the necessary detail for the successful synthesis of

this symbolically and scientifically significant polycyclic aromatic hydrocarbon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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